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Compound of Interest

5-cyclohexylfuran-2-carboxylic
Compound Name: o
aci

cat. No.: B2817673

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 5-cyclohexylfuran-2-carboxylic acid is not
readily available in published literature. The data presented in this document is predicted based
on established principles of spectroscopy and analysis of structurally analogous compounds.

Predicted Spectroscopic Data

The spectroscopic characteristics of 5-cyclohexylfuran-2-carboxylic acid have been
estimated using established correlation tables and data from similar compounds, including
furan-2-carboxylic acid and cyclohexanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Spectral Data (in CDClIs, 500 MHz)
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~11.0-12.0 Singlet, broad 1H -COOH
~7.20 Doublet 1H Furan H3
~6.25 Doublet 1H Furan H4
~2.90 Triplet of triplets 1H Cyclohexyl H1'

) Cyclohexyl H2', H3',

~1.20 - 2.00 Multiplet 10H

H4', H5', HE'

Predicted 3C NMR Spectral Data (in CDClIs, 125 MHz)

Chemical Shift (6, ppm) Assignment
~162.0 -COOH

~160.0 Furan C5

~147.0 Furan C2

~119.0 Furan C3

~108.0 Furan C4

~38.0 Cyclohexyl C1'
~32.5 Cyclohexyl C2', C6'
~26.5 Cyclohexyl C4'
~25.8 Cyclohexyl C3', C5'

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorptions for the carboxylic acid and the

substituted furan ring.
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (from carboxylic

3300 - 2500 Broad o
acid dimer)
~2930, ~2855 Strong C-H stretch (cyclohexyl)
C=0 stretch (carboxylic acid)
~1700 Strong
[1]
~1580, ~1470 Medium C=C stretch (furan ring)
~1300 Medium C-O stretch (carboxylic acid)
) O-H bend (out-of-plane, from
~940 Broad, Medium )
dimer)
~760 Strong C-H bend (furan ring)

Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation
patterns. The molecular formula is C11H1403, with a molecular weight of 194.23 g/mol .

m/z Predicted Fragment

194 [M]* (Molecular ion)

177 [M - OHJ*

149 [M - COOH]*

111 [M - CeH11]* (Loss of cyclohexyl radical)
83 [CeH11]* (Cyclohexyl cation)

Experimental Protocols

As no specific synthesis is published, a plausible synthetic route and general characterization
protocols are provided.
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Hypothetical Synthesis

A potential route to synthesize 5-cyclohexylfuran-2-carboxylic acid could involve a Friedel-
Crafts acylation of a furan-2-carboxylate ester with cyclohexanecarbonyl chloride, followed by a
reduction of the ketone and subsequent hydrolysis of the ester. An alternative is a palladium-
catalyzed cross-coupling reaction between a 5-halofuran-2-carboxylate and a cyclohexyl
Grignard or boronic acid reagent, followed by ester hydrolysis.

Example Reaction Scheme (Hypothetical):

» Friedel-Crafts Acylation: React methyl furan-2-carboxylate with cyclohexanecarbonyl chloride
in the presence of a Lewis acid catalyst (e.g., AICIs or SnCls) in an inert solvent like
dichloromethane.

o Clemmensen or Wolff-Kishner Reduction: The resulting ketone at the 5-position is reduced to
a methylene group (to form the cyclohexyl substituent).

o Ester Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid using aqueous
sodium hydroxide, followed by acidification.

General Protocol for Spectroscopic Analysis

2.2.1. NMR Sample Preparation:

Dissolve 5-10 mg of the purified solid (for tH NMR) or 20-50 mg (for 3C NMR) in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds).[2]

Transfer the solution to a clean, dry 5 mm NMR tube.[2]

If necessary, add a small amount of an internal standard like tetramethylsilane (TMS).[2]

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
2.2.2. IR Spectroscopy (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry.
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Record a background spectrum.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Collect the sample spectrum.
2.2.3. Mass Spectrometry (Electron lonization - EI):

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for a solid.[3][4]

Volatilize the sample using heat under high vacuum.

Bombard the gaseous molecules with a high-energy electron beam to induce ionization and

fragmentation.[3][4]

Analyze the resulting ions based on their mass-to-charge (m/z) ratio.[5]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of a novel organic compound like 5-cyclohexylfuran-2-carboxylic acid.
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Workflow for Synthesis and Spectroscopic Characterization
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Caption: General workflow for the synthesis and characterization of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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